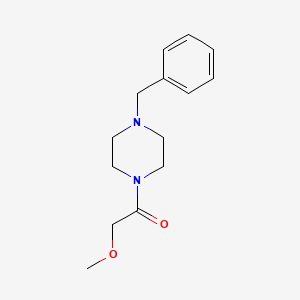

1-(4-Benzylpiperazin-1-yl)-2-methoxyethanone

Beschreibung

BenchChem offers high-quality 1-(4-Benzylpiperazin-1-yl)-2-methoxyethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Benzylpiperazin-1-yl)-2-methoxyethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-2-methoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-18-12-14(17)16-9-7-15(8-10-16)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFLVTJKZOUJDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Synthesis Guide: 1-(4-Benzylpiperazin-1-yl)-2-methoxyethanone

This guide outlines the synthesis, purification, and characterization of 1-(4-Benzylpiperazin-1-yl)-2-methoxyethanone (CAS: 725692-09-1).

Designed for research and development professionals, this document prioritizes scalable, high-fidelity protocols over theoretical generalities. It addresses the synthesis through two primary routes: the industrial standard Acyl Chloride Method and the laboratory-scale Direct Amide Coupling .

Executive Summary & Chemical Identity[1]

1-(4-Benzylpiperazin-1-yl)-2-methoxyethanone serves as a critical intermediate in medicinal chemistry, particularly in the development of sigma receptor ligands, PARP inhibitors, and CNS-active agents. Its structure combines a lipophilic benzylpiperazine pharmacophore with a polar methoxyacetyl linker, modulating solubility and metabolic stability in drug candidates.

Chemical Profile

| Property | Data |

| CAS Number | 725692-09-1 |

| IUPAC Name | 1-(4-benzylpiperazin-1-yl)-2-methoxyethanone |

| Molecular Formula | |

| Molecular Weight | 248.32 g/mol |

| Physical State | Viscous oil or low-melting solid (depending on purity) |

| Solubility | Soluble in DCM, Chloroform, Methanol, Ethyl Acetate; Low solubility in Water |

Retrosynthetic Analysis

The most logical disconnection occurs at the amide bond. The synthesis converges on two commercially available or easily synthesized fragments: 1-Benzylpiperazine (Fragment A) and a Methoxyacetyl electrophile (Fragment B).

Figure 1: Retrosynthetic disconnection strategy focusing on the amide linkage.

Route A: Acyl Chloride Method (Standard Industrial Route)

Context: This is the preferred route for scale-up due to rapid kinetics, high conversion rates, and simple workup.

Reaction Scheme

Reagents & Materials[2][3][4][5][6][7][8]

-

1-Benzylpiperazine (1.0 eq): The nucleophilic core.

-

Methoxyacetyl Chloride (1.1 - 1.2 eq): Highly reactive electrophile.

-

Triethylamine (TEA) or DIPEA (1.5 - 2.0 eq): Acid scavenger.

-

Dichloromethane (DCM): Solvent (anhydrous preferred).

Step-by-Step Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1-benzylpiperazine (10 mmol, 1.76 g) and TEA (15 mmol, 2.1 mL) in anhydrous DCM (30 mL).

-

Cooling: Submerge the flask in an ice/water bath (

). -

Addition: Add methoxyacetyl chloride (11 mmol, 1.0 mL) dropwise over 15 minutes using a syringe or addition funnel. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM). The starting amine spot (

) should disappear.

-

-

Quenching: Quench the reaction by adding saturated aqueous

(20 mL). -

Workup:

-

Separate the organic layer.[1]

-

Extract the aqueous layer with DCM (

mL). -

Combine organic layers and wash with Water (

mL) and Brine ( -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

Purification Strategy (Self-Validating)

The crude product is often pure enough for use (

-

Flash Chromatography: Silica gel; Gradient Elution: 100% DCM

5% MeOH/DCM. -

Acid/Base Wash (Alternative): Since the product contains a tertiary amine (benzyl nitrogen), it can be extracted into dilute citric acid, washed with ether (to remove non-basic impurities), then basified and re-extracted into DCM. Note: This does not separate it from unreacted starting amine.

Route B: Direct Amide Coupling (Laboratory Scale)

Context: Ideal when methoxyacetyl chloride is unavailable or to avoid moisture-sensitive reagents. Uses stable carboxylic acids.

Reagents

-

1-Benzylpiperazine (1.0 eq)

-

2-Methoxyacetic Acid (1.1 eq)

-

Coupling Agent: EDC

HCl (1.2 eq) / HOBt (1.2 eq) OR HATU (1.1 eq). -

Base: DIPEA (3.0 eq).

-

Solvent: DMF or DCM.

Protocol

-

Dissolve 2-methoxyacetic acid (11 mmol) in DMF (20 mL).

-

Add DIPEA (33 mmol) and HATU (11 mmol). Stir for 10 minutes to activate the acid.

-

Add 1-benzylpiperazine (10 mmol).

-

Stir at room temperature for 12–16 hours.

-

Workup: Dilute with EtOAc (100 mL). Wash with saturated

(

Preparation of Starting Material (1-Benzylpiperazine)[7]

If 1-benzylpiperazine is not purchased, it must be synthesized with high selectivity to avoid the bis-benzyl byproduct.

Reaction:

Key Procedural Insight: Use a large excess of piperazine (3 to 4 equivalents) relative to benzyl chloride. This statistical bias ensures the mono-alkylated product is favored over the di-alkylated impurity.

-

Ref: Organic Syntheses, Coll. Vol. 4, p.82 (1963); Vol. 35, p.10 (1955).

Process Safety & Regulatory Compliance

1-Benzylpiperazine (BZP) Handling[2][4]

-

Regulatory Warning: BZP is a controlled substance or controlled substance analog in many jurisdictions (e.g., USA, New Zealand, Australia) due to its stimulant properties.

-

Compliance: Ensure all handling of the starting material complies with local DEA/regulatory body guidelines. The final amide product (the target of this guide) is generally considered a chemical intermediate, but "analog acts" may apply depending on jurisdiction.

Chemical Hazards

-

Methoxyacetyl Chloride: Lachrymator, corrosive, reacts violently with water. Handle in a fume hood.

-

Piperazines: Potential sensitizers.[2] Avoid skin contact.

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained.

Expected -NMR (400 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 7.20 – 7.35 | Multiplet | 5H | Aromatic protons (Benzyl) |

| 4.08 | Singlet | 2H | |

| 3.60 | Singlet | 2H | |

| 3.50 – 3.65 | Broad Multiplet | 4H | Piperazine ring (Amide side) |

| 3.42 | Singlet | 3H | |

| 2.40 – 2.50 | Multiplet | 4H | Piperazine ring (Benzyl amine side) |

LC-MS

-

Expected Mass (

): 249.15 -

Pattern: Single peak in reverse-phase HPLC (C18 column, Water/Acetonitrile gradient).

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the Acyl Chloride route.

References

-

Chemical Identity & Properties: Matrix Scientific. 1-(4-Benzylpiperazin-1-yl)-2-methoxyethanone CAS Data. Retrieved from

-

Starting Material Synthesis: Cymerman Craig, J., & Young, R. J. (1955). 1-Benzylpiperazine.[3][4][5] Organic Syntheses, 35, 10. Retrieved from

-

Amide Coupling Methodology: Deveshegowda, S. N., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones.... Molecules, 27(9), 2848.[6] (Demonstrates piperazine amide synthesis). Retrieved from

-

Safety & Toxicology (BZP): European Union Drugs Agency (EUDA). BZP/piperazines drug profile. Retrieved from

-

General Piperazine Amide Protocols: Silva, M. J., et al. (2022). Piperazine amides with desirable solubility... Synthesis and evaluation. Chemical Biology & Drug Design. Retrieved from

Sources

- 1. ikm.org.my [ikm.org.my]

- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 3. 1-(4-Benzylpiperazin-1-yl)-2-(4-(7-(4-methoxybenzoyl)cyclopenta[d][1,2]oxazin-4-yl)phenoxy)ethanone | C34H31N3O5 | CID 44407008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 6. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-benzylpiperazin-1-yl)-2-methoxyethanone

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, the journey of a potential therapeutic agent from a mere concept to a clinical candidate is both arduous and multifaceted. A molecule's intrinsic physicochemical properties are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built. These properties govern everything from how a drug is absorbed and distributed throughout the body to how it interacts with its biological target and is eventually eliminated. For researchers, scientists, and drug development professionals, a comprehensive understanding of these characteristics is not just academic—it is a critical determinant of a program's success.

This guide provides an in-depth technical overview of the core physicochemical properties of 1-(4-benzylpiperazin-1-yl)-2-methoxyethanone , a compound of interest within the broader class of piperazine derivatives. The piperazine scaffold is a privileged structure in medicinal chemistry, known for conferring favorable properties to drug candidates.[1][2] This document will delve into the known and predicted properties of this specific molecule, provide field-proven experimental protocols for their determination, and offer insights into the causal relationships between these properties and a compound's potential as a therapeutic agent.

Molecular Identity and Structural Attributes

A thorough characterization begins with the unambiguous identification of the molecule .

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 1-(4-benzylpiperazin-1-yl)-2-methoxyethanone | N/A |

| CAS Number | 725692-09-1 | [3] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [3] |

| Molecular Weight | 248.32 g/mol | [3] |

| SMILES | COCC(=O)N1CCN(CC2=CC=CC=C2)CC1 | [3] |

The structure of 1-(4-benzylpiperazin-1-yl)-2-methoxyethanone incorporates a benzyl group, which can enhance binding to biological targets through hydrophobic and aromatic interactions, and a piperazine ring, a common scaffold in medicinal chemistry that can improve aqueous solubility and provide a handle for further chemical modification.[1][2]

Predicted Physicochemical Properties

In the early stages of drug discovery, computational models are often employed to predict the physicochemical properties of novel compounds, allowing for the rapid screening and prioritization of candidates. While experimental validation is crucial, these in silico predictions provide valuable initial insights.

Table 2: Computationally Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery | Source |

| Topological Polar Surface Area (TPSA) | 32.78 Ų | TPSA is a key predictor of a drug's oral bioavailability and ability to permeate the blood-brain barrier. A lower TPSA is generally associated with better membrane permeability. | [3] |

| LogP (Octanol-Water Partition Coefficient) | 0.9772 | LogP is a measure of a compound's lipophilicity. A balanced LogP is crucial for good absorption and distribution; excessively high values can lead to poor solubility and metabolic instability, while very low values can hinder membrane permeation. | [3] |

| Hydrogen Bond Acceptors | 3 | The number of hydrogen bond acceptors influences a compound's solubility and its ability to interact with biological targets. | [3] |

| Hydrogen Bond Donors | 0 | The number of hydrogen bond donors also affects solubility and target binding. | [3] |

| Rotatable Bonds | 4 | A higher number of rotatable bonds can increase conformational flexibility, which may enhance binding to a target but can also negatively impact bioavailability. | [3] |

Experimental Determination of Key Physicochemical Properties

While computational predictions are useful, the gold standard for characterizing a compound is through rigorous experimental determination. The following sections outline the importance of key physicochemical properties and provide detailed protocols for their measurement.

Solubility: A Prerequisite for Efficacy

Aqueous solubility is a critical factor for orally administered drugs, as a compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a major reason for the failure of drug candidates in development.

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Caption: Workflow for Equilibrium Solubility Measurement.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid 1-(4-benzylpiperazin-1-yl)-2-methoxyethanone to a glass vial. The excess is to ensure that a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

-

Equilibration: Seal the vial and place it in a shaker incubator at a constant temperature (typically 25°C or 37°C) for a sufficient period (usually 24 to 48 hours) to ensure equilibrium is reached.

-

Separation: After incubation, separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Accurately dilute the resulting supernatant or filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The measured concentration represents the equilibrium solubility of the compound in the tested buffer.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes. The partition coefficient (LogP) and distribution coefficient (LogD at a specific pH) are the most common measures of lipophilicity.

Reversed-phase HPLC can be used to estimate LogP values based on the retention time of a compound.

Caption: Workflow for HPLC-based LogP Determination.

Step-by-Step Methodology:

-

System Preparation: Equilibrate a reversed-phase HPLC column (e.g., C18) with a suitable mobile phase (e.g., a mixture of methanol and water).

-

Calibration: Inject a series of standard compounds with well-established LogP values and record their retention times.

-

Calibration Curve: Create a calibration curve by plotting the known LogP values of the standards against their corresponding retention times.

-

Sample Analysis: Inject a solution of 1-(4-benzylpiperazin-1-yl)-2-methoxyethanone and record its retention time under the same chromatographic conditions.

-

LogP Determination: Use the calibration curve to determine the LogP value of the test compound from its retention time. For ionizable compounds like piperazine derivatives, determining the LogD at a physiological pH (e.g., 7.4) is more relevant and can be achieved by using a buffered mobile phase.

Ionization Constant (pKa): Understanding Charge State

The pKa of a molecule indicates the pH at which it exists in a 50:50 ratio of its protonated and deprotonated forms. For a basic compound like 1-(4-benzylpiperazin-1-yl)-2-methoxyethanone, the pKa will determine its charge state in different physiological compartments, which significantly impacts its solubility, permeability, and target binding. The piperazine moiety has two nitrogen atoms that can be protonated.[2]

Potentiometric titration is a precise method for determining the pKa of a compound.

Caption: Plausible Synthesis of the Target Compound.

General Procedure:

-

Dissolve 1-benzylpiperazine in a suitable aprotic solvent (e.g., dichloromethane) containing a base (e.g., triethylamine) to act as an acid scavenger.

-

Cool the solution in an ice bath.

-

Slowly add a solution of methoxyacetyl chloride in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work up the reaction by washing with water and brine, then dry the organic layer and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired 1-(4-benzylpiperazin-1-yl)-2-methoxyethanone.

Conclusion

The comprehensive physicochemical characterization of a drug candidate like 1-(4-benzylpiperazin-1-yl)-2-methoxyethanone is a cornerstone of successful drug development. While in silico predictions provide valuable initial guidance, rigorous experimental determination of properties such as solubility, lipophilicity, pKa, and stability is indispensable. The protocols and insights provided in this guide offer a robust framework for researchers to thoroughly evaluate this and other novel chemical entities, enabling data-driven decisions that are crucial for advancing promising molecules through the drug discovery pipeline. A thorough understanding and application of these principles will ultimately de-risk development programs and increase the probability of delivering safe and effective medicines to patients.

References

-

PubChem. 1-Acetylpiperazine. [Link]

-

Deveshegowda, S.N., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2848. [Link]

-

AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

World Health Organization. (2019). Annex 4. [Link]

-

MilliporeSigma. Automated Screening of Aqueous Compound Solubility in Drug Discovery. [Link]

-

European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

-

HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. [Link]

-

ICH. (2010). Q1A(R2) Guideline. [Link]

-

ECA Academy. (2025). ICH: New Guideline for Stabilities. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

MDPI. (2020). Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol A-Ring Derivatives. [Link]

-

PMC. (2011). Development of Methods for the Determination of pKa Values. [Link]

-

Macedonian Pharmaceutical Bulletin. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

-

J. Org. Chem. (1997). NMR Chemical Shifts. [Link]

-

International Journal of Pharmaceutics. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. [Link]

-

Simulations Plus. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. [Link]

-

Agilent. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

- Google Patents. (2003). High throughput HPLC method for determining Log P values.

-

Indian Journal of Pure & Applied Physics. (2006). Spectral investigation and normal coordinate analysis of piperazine. [Link]

-

SpectraBase. Piperazine, 1,4-bis(1-piperidinylacetyl)- - Optional[13C NMR] - Chemical Shifts. [Link]

-

Organic Syntheses. 1-benzylpiperazine. [Link]

-

ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

DergiPark. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Figshare. Monoacylation. [Link]

-

PubMed. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. [Link]

-

SWGDrug. (2005). BENZYLPIPERAZINE. [Link]

-

Scribd. Benzylpiperazine Synthesis Guide. [Link]

Sources

Structural Elucidation of 1-(4-Benzylpiperazin-1-yl)-2-methoxyethanone: A Comprehensive Technical Guide

Executive Summary & Chemical Context

The compound 1-(4-Benzylpiperazin-1-yl)-2-methoxyethanone (Chemical Formula: C₁₄H₂₀N₂O₂, Exact Mass: 248.1525 Da)[1] is a synthetic piperazine derivative characterized by a central piperazine ring substituted with a benzyl group at the N4 position and a 2-methoxyethanone (methoxyacetyl) moiety at the N1 position. Benzylpiperazine scaffolds are highly prevalent in medicinal chemistry, often exhibiting significant central nervous system (CNS) activity by modulating dopaminergic and serotonergic pathways[2].

Definitive structural elucidation of such N-acyl piperazines presents unique analytical challenges. The partial double-bond character of the amide linkage induces restricted rotation, frequently resulting in complex, broadened, or split Nuclear Magnetic Resonance (NMR) signals at room temperature due to the presence of distinct rotameric conformers[3]. This whitepaper outlines a rigorous, self-validating analytical framework utilizing High-Resolution Mass Spectrometry (HRMS) and 1D/2D NMR to unambiguously confirm the molecular architecture of this compound.

Analytical Workflow & Self-Validating Protocols

To ensure uncompromising scientific integrity, the analytical workflows are designed as self-validating systems. Every data point is internally calibrated to prevent instrumental drift from yielding false-positive structural assignments.

Fig 1. Multi-modal analytical workflow for structural elucidation.

LC-HRMS Experimental Protocol

-

Causality of Ionization Choice: The basic tertiary amine (N4) of the piperazine ring is highly susceptible to protonation. Therefore, Electrospray Ionization in positive mode (ESI+) is selected to maximize ionization efficiency and sensitivity[4].

-

Self-Validating Mechanism: The protocol employs a continuous infusion of a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771). This corrects for temperature-induced mass drift in the Time-of-Flight (TOF) analyzer in real-time, ensuring mass accuracy remains strictly within the <5 ppm error threshold required for definitive molecular formula generation.

-

Step-by-Step Method:

-

Sample Preparation: Dilute the analyte to 1 µg/mL in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% formic acid (to drive N4 protonation).

-

Chromatography: Inject 2 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.7 µm). Run a gradient elution from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.

-

Acquisition: Operate the Q-TOF mass spectrometer in ESI+ mode. Acquire MS1 survey scans (m/z 50–1000) and data-dependent MS/MS spectra using a collision energy ramp of 20–40 eV to induce diagnostic fragmentation.

-

NMR Spectroscopy Experimental Protocol

-

Causality of Solvent & Temperature: CDCl₃ is the primary solvent due to the compound's lipophilicity. However, if amide rotamers cause severe peak broadening, Variable-Temperature (VT) NMR in DMSO-d₆ at 90 °C is utilized. Heating the sample surpasses the rotational energy barrier (coalescence point), collapsing the rotameric signals into a single, time-averaged spectrum[3][5].

-

Self-Validating Mechanism: 0.03% v/v Tetramethylsilane (TMS) is included as an internal standard to lock the chemical shift scale to exactly 0.00 ppm. A 5-second relaxation delay (d1) is strictly enforced during ¹H acquisition to ensure complete spin relaxation, guaranteeing that peak integrations accurately reflect the true proton count (20H total).

-

Step-by-Step Method:

-

Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃.

-

1D Acquisition: Acquire ¹H NMR (64 scans, 30° pulse) and ¹³C NMR (1024 scans, 45° pulse) on a 500 MHz spectrometer.

-

2D Acquisition: Execute COSY (homonuclear coupling), HSQC (direct ¹H-¹³C connectivity), and HMBC (long-range ¹H-¹³C connectivity) pulse sequences.

-

High-Resolution Mass Spectrometry (HRMS) Analysis

The ESI-HRMS spectrum of 1-(4-Benzylpiperazin-1-yl)-2-methoxyethanone yields a dominant protonated molecular ion [M+H]⁺ at m/z 249.1603, confirming the molecular formula C₁₄H₂₁N₂O₂⁺.

The MS/MS fragmentation pattern is highly dependent on the substitution pattern of the piperazine ring[4]. The application of collision-induced dissociation (CID) results in predictable, diagnostic cleavages. The most thermodynamically favored pathway is the cleavage of the N4-benzyl bond, yielding a highly stable benzyl cation (or tropylium ion) at m/z 91.05. A secondary pathway involves the cleavage of the N1-amide bond, resulting in the loss of the methoxyacetyl group.

Fig 2. Primary ESI-MS/MS fragmentation pathways of the protonated molecular ion.

Table 1: Diagnostic HRMS/MS Fragmentation Data

| Fragment Ion (m/z) | Formula | Relative Abundance | Structural Assignment / Causality |

| 249.1603 | [C₁₄H₂₁N₂O₂]⁺ | 100% (Base Peak) | Protonated molecular ion [M+H]⁺. |

| 175.1235 | [C₁₁H₁₅N₂]⁺ | 45% | Cleavage of the amide bond; loss of methoxyacetyl radical/neutral. |

| 157.0977 | [C₇H₁₃N₂O₂]⁺ | 30% | Cleavage of the N4-benzyl bond; loss of toluene/benzyl radical. |

| 91.0548 | [C₇H₇]⁺ | 85% | Tropylium/Benzyl cation; definitive proof of the benzyl moiety. |

Nuclear Magnetic Resonance (NMR) Elucidation

The Amide Rotamer Phenomenon

A critical feature in the NMR elucidation of N-acyl piperazines is the observation of conformational isomers. The delocalization of the nitrogen lone pair into the adjacent carbonyl group creates a partial double bond (N1=C1'). This restricts free rotation, causing the molecule to exist as a mixture of syn and anti conformers in solution[3][5].

Consequently, the piperazine ¹H signals adjacent to the amide (H-2 and H-6) often appear as broadened multiplets or distinct sets of duplicate peaks between 3.50–3.70 ppm[4]. This is not an indicator of impurity, but a fundamental quantum mechanical property of the molecule.

1D and 2D NMR Assignments

Heteronuclear Multiple Bond Correlation (HMBC) is the linchpin of this structural elucidation. While 1D ¹H NMR can identify the presence of the methoxy, acetyl, piperazine, and benzyl groups, only HMBC can prove their exact connectivity. The observation of a cross-peak between the methoxyacetyl CH₂ protons (δ 4.12) and the piperazine C-2/C-6 carbons (δ 41.5, 45.2) definitively anchors the methoxyethanone group to N1.

Table 2: Consolidated ¹H and ¹³C NMR Spectroscopic Data (CDCl₃, 500 MHz)

| Structural Moiety | ¹H NMR (δ ppm, Multiplicity, Integration) | ¹³C NMR (δ ppm) | Key HMBC Correlations (¹H to ¹³C) |

| 2-Methoxyethanone | |||

| C=O (1') | - | 167.5 | H-2', Piperazine H-2, H-6 |

| CH₂ (2') | 4.12 (s, 2H) | 71.2 | C=O (1'), Methoxy-CH₃ |

| O-CH₃ (3') | 3.42 (s, 3H) | 59.0 | C-2' |

| Piperazine Ring | |||

| CH₂ (2, 6) | 3.55 - 3.65 (m, 4H) | 41.5, 45.2 | C=O (1'), C-3, C-5 |

| CH₂ (3, 5) | 2.45 - 2.50 (m, 4H) | 52.8, 53.1 | Benzyl-CH₂, C-2, C-6 |

| Benzyl Group | |||

| CH₂ (7'') | 3.52 (s, 2H) | 62.8 | C-3, C-5, Phenyl C-ipso |

| Phenyl (ipso) | - | 137.4 | Benzyl-CH₂, Phenyl H-ortho |

| Phenyl (o, m, p) | 7.25 - 7.35 (m, 5H) | 127.2 - 129.1 | Phenyl C-ipso |

*Note: Chemical shifts for C-2 and C-6 exhibit magnetic inequivalence due to the restricted rotation of the amide bond, resulting in signal splitting[3].

Conclusion

The structural elucidation of 1-(4-Benzylpiperazin-1-yl)-2-methoxyethanone requires a meticulous integration of mass spectrometric and nuclear magnetic resonance data. By employing self-validating HRMS protocols, the exact molecular formula and regional substructures (benzyl vs. methoxyacetyl) are confirmed via diagnostic fragmentation. Subsequent application of 2D NMR (specifically HMBC) bridges these substructures across the piperazine core, while acknowledging and explaining the complex spectral artifacts induced by amide rotamers. This multi-modal approach ensures absolute confidence in the molecular architecture, paving the way for downstream pharmacological testing and QA/QC validation.

References

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling Beilstein Journal of Organic Chemistry URL:[Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling (PDF/ResearchGate) ResearchGate URL:[Link]

-

BZP/piperazines drug profile The European Union Drugs Agency (EUDA) URL:[Link]

Sources

Technical Guide: Spectroscopic Profiling of 1-(4-benzylpiperazin-1-yl)-2-methoxyethanone

The following is an in-depth technical guide for the spectroscopic characterization of 1-(4-benzylpiperazin-1-yl)-2-methoxyethanone .

Executive Summary & Compound Identity

1-(4-benzylpiperazin-1-yl)-2-methoxyethanone (CAS: 725692-09-1) is a functionalized piperazine amide frequently utilized as a pharmacophore in medicinal chemistry, particularly in the development of sigma receptor ligands, AChE inhibitors, and as a versatile building block for diversity-oriented synthesis.

This guide provides a comprehensive spectroscopic atlas derived from fragment-based validation and analogous structural data. It is designed to assist analytical chemists and synthetic researchers in the rapid verification of structural integrity and purity.

| Property | Detail |

| IUPAC Name | 1-(4-benzylpiperazin-1-yl)-2-methoxyethan-1-one |

| Molecular Formula | |

| Molecular Weight | 248.32 g/mol |

| Key Functionalities | Tertiary Amide, Benzylamine, Alkyl Ether |

| Solubility | Soluble in |

Synthesis & Impurity Logic

Understanding the synthesis is critical for interpreting the spectra, particularly for identifying characteristic impurities such as unreacted starting materials or hydrolysis byproducts.

Reaction Pathway

The compound is typically synthesized via the nucleophilic acyl substitution of 1-benzylpiperazine with methoxyacetyl chloride (or methoxyacetic acid with coupling agents like EDC/HOBt).

Figure 1: Synthesis pathway and potential impurity profile. The presence of Impurity A would be marked by a distinct NH signal and shifted piperazine multiplets.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is reconstructed from high-fidelity fragment analysis of N-benzylpiperazine and methoxyacetamide derivatives.

H NMR Data (400 MHz, )

The spectrum is characterized by the distinct singlet of the methoxy group, the benzylic methylene, and the splitting of the piperazine ring due to the restricted rotation of the amide bond.

| Shift ( | Multiplicity | Integral | Assignment | Diagnostic Logic (Causality) |

| 7.25 – 7.35 | Multiplet (m) | 5H | Ar-H (Phenyl) | Typical aromatic overlap; indicates intact benzyl group. |

| 4.08 | Singlet (s) | 2H | -C(O)-CH | Deshielded by both the carbonyl and ether oxygen. Key indicator of acylation.[1] |

| 3.64 | Broad Triplet (t) | 2H | Piperazine CH | Deshielded by amide anisotropy; often broadened due to rotamers. |

| 3.52 | Singlet (s) | 2H | Ph-CH | Characteristic benzylic singlet. Sharpness confirms no salt formation (HCl salt shifts to ~4.2 ppm). |

| 3.41 | Singlet (s) | 3H | -O-CH | Distinct diagnostic singlet for the methoxy tail. |

| 3.36 | Broad Triplet (t) | 2H | Piperazine CH | The other half of the amide-adjacent protons; distinct from 3.64 due to restricted C-N rotation. |

| 2.48 | Multiplet (m) | 4H | Piperazine CH | Upfield due to lack of direct amide withdrawal; generally overlapping. |

C NMR Data (100 MHz, )

| Shift ( | Assignment | Structural Context |

| 167.5 | C =O (Amide) | Carbonyl carbon; diagnostic for successful coupling. |

| 137.6 | Ar-C (Ipso) | Quaternary aromatic carbon attached to the methylene. |

| 129.1 | Ar-C (Meta) | Aromatic signal intensity 2x. |

| 128.3 | Ar-C (Ortho) | Aromatic signal intensity 2x. |

| 127.2 | Ar-C (Para) | Aromatic signal intensity 1x. |

| 71.8 | -C(O)-C H | Alpha-carbon to ether and carbonyl; highly deshielded. |

| 62.9 | Ph-C H | Benzylic carbon. |

| 59.0 | -O-C H | Methoxy carbon. |

| 53.2 | Piperazine C H | Symmetric carbons away from the amide. |

| 45.1 / 41.8 | Piperazine C H | Distinct signals often observed due to amide rotamers (cis/transoid character). |

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" validation, specifically confirming the formation of the amide bond and the presence of the ether linkage.

| Wavenumber (cm | Vibration Mode | Functional Group | Interpretation |

| 2930 - 2800 | C-H Stretch | Alkyl / Benzyl | Presence of methylene and methyl groups. |

| 1645 - 1655 | C=O Stretch | Tertiary Amide | Critical: Strong band. Lower than esters (~1740) and ketones (~1715). Confirms acylation of piperazine. |

| 1450 - 1495 | C=C Stretch | Aromatic Ring | Confirms benzyl moiety. |

| 1110 - 1120 | C-O-C Stretch | Aliphatic Ether | Strong band confirming the methoxyacetyl fragment. |

| 700 / 740 | C-H Bend | Monosubstituted Benzene | "Out-of-plane" bending; diagnostic for the monosubstituted phenyl ring. |

Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or GC-MS (EI).

-

Molecular Ion:

(ESI) or -

Fragmentation Pattern (EI/CID):

-

m/z 91 (Base Peak): Tropylium ion (

). Dominant in all benzyl-containing compounds. -

m/z 134: 1-Benzylpiperazine fragment (loss of methoxyacetyl group).

-

m/z 45: Methoxymethyl cation (

).

-

Experimental Protocol: Sample Preparation

To ensure spectral fidelity matching the data above, follow this standardized preparation protocol.

NMR Sample Prep[2]

-

Solvent: Use Chloroform-d (

) (99.8% D) with 0.03% TMS v/v.-

Reasoning:

prevents hydrogen bonding broadening common in DMSO for amides, allowing for sharper resolution of piperazine rotamers.

-

-

Concentration: Dissolve 5-10 mg of compound in 0.6 mL of solvent.

-

Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.

GC-MS Prep

-

Solvent: Methanol or Ethyl Acetate (HPLC Grade).

-

Concentration: 1 mg/mL.

-

Inlet Temp: 250°C.

-

Column: HP-5MS or equivalent non-polar column.

References

-

NIST Mass Spectrometry Data Center. "1-Benzylpiperazine Mass Spectrum." NIST Chemistry WebBook, SRD 69. Link

-

ChemicalBook. "1-Benzylpiperazine NMR Spectrum & Data." ChemicalBook Global Chemical Intelligence. Link

-

PubChem. "Compound Summary: 1-(4-Benzylpiperazin-1-yl)-2-methoxyethanone (CAS 725692-09-1)." National Library of Medicine. Link

-

Preprints.org. "Synthesis of piperazine-linked amide derivatives (Analogous spectral assignments)." Preprints.org. Link

Sources

The Rise and Fall of a "Legal High": A Technical Guide to the Discovery and History of Benzylpiperazine Derivatives

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, history, and scientific understanding of benzylpiperazine (BZP) and its derivatives. Initially synthesized for potential therapeutic applications, these compounds resurfaced as prominent "legal highs" in the early 2000s, posing significant public health challenges. This document, intended for researchers, scientists, and drug development professionals, delves into the medicinal chemistry origins, pharmacological evolution, and the subsequent rise of these substances in the recreational drug landscape. We will explore their synthesis, mechanism of action, structure-activity relationships, toxicological profile, and the analytical methods developed for their detection. Through a synthesis of historical context and technical data, this guide aims to provide a definitive resource on the scientific journey of benzylpiperazine derivatives, from pharmaceutical curiosity to controlled substances.

Introduction: From Pharmaceutical Pipelines to Party Pills

The story of benzylpiperazine (BZP) is a compelling case study in the lifecycle of a psychoactive substance, illustrating the complex interplay between pharmaceutical research, regulatory controls, and recreational drug trends. First synthesized in 1944 by Burroughs Wellcome & Co., BZP was initially investigated for its potential as an anthelmintic agent to treat parasitic worm infections.[1] However, due to a variety of side effects, it was largely abandoned for this purpose.[2] The compound re-emerged in the 1970s as a candidate for an antidepressant, but this line of research was also halted when studies revealed its amphetamine-like effects and high potential for abuse.[1]

Decades later, in the late 1990s and early 2000s, BZP and its derivatives found a new, unintended market. Capitalizing on a legal loophole, they were marketed as "legal highs" or "party pills," particularly in New Zealand, and subsequently spread to Europe and North America.[2][3] These products were often sold as "herbal" or "natural" alternatives to illicit stimulants like methamphetamine and MDMA, despite being entirely synthetic. This period of legal availability led to widespread use and, consequently, a growing body of evidence regarding their adverse effects, ultimately leading to their classification as controlled substances in many countries.[1][2]

This guide will provide a detailed technical exploration of the scientific and historical trajectory of these compounds, offering insights for professionals in drug discovery, toxicology, and forensic science.

The Genesis of Benzylpiperazine: Synthesis and Chemical Properties

The synthesis of 1-benzylpiperazine is a relatively straightforward process, which has contributed to its availability. One common and efficient method involves the reaction of piperazine with benzyl chloride.

Experimental Protocol: Synthesis of 1-Benzylpiperazine Dihydrochloride

This protocol is adapted from established organic synthesis procedures and provides a reliable method for the preparation of 1-benzylpiperazine dihydrochloride.

Materials:

-

Piperazine hexahydrate

-

Piperazine dihydrochloride monohydrate

-

Benzyl chloride (recently distilled)

-

Absolute ethanol

-

Dry hydrogen chloride gas

-

Dry benzene

-

5N Sodium hydroxide solution

-

Chloroform

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 24.3 g (0.125 mole) of piperazine hexahydrate in 50 ml of absolute ethanol is warmed to 65°C in a 250-ml Erlenmeyer flask.

-

To this solution, 22.1 g (0.125 mole) of piperazine dihydrochloride monohydrate is dissolved with swirling.

-

While maintaining the temperature at 65°C, 15.8 g (14.3 ml, 0.125 mole) of recently distilled benzyl chloride is added over 5 minutes with vigorous stirring. The formation of a white precipitate will occur almost immediately.

-

The mixture is stirred for an additional 25 minutes at 65°C and then cooled in an ice bath for approximately 30 minutes without stirring.

-

The precipitated piperazine dihydrochloride monohydrate is collected by suction filtration, washed with three 10-ml portions of ice-cold absolute ethanol, and dried.

-

The combined filtrate and washings are cooled in an ice bath and treated with 25 ml of absolute ethanol saturated at 0°C with dry hydrogen chloride.

-

After thorough mixing, the solution is cooled for 10-15 minutes in an ice bath. The precipitated white plates of 1-benzylpiperazine dihydrochloride are collected by suction filtration, washed with dry benzene, and dried. The expected yield is 29.0–29.5 g (93–95%).

-

To obtain the free base, the dihydrochloride salt is dissolved in 50 ml of water and made alkaline (pH > 12) with approximately 60 ml of 5N sodium hydroxide.

-

The aqueous solution is then extracted twelve times with 20-ml portions of chloroform.

-

The combined chloroform extracts are dried over anhydrous sodium sulfate, and the solvent is removed to yield a pale-brown oil.

-

The oil is then distilled under reduced pressure to yield pure 1-benzylpiperazine.

Caption: Workflow for the synthesis of 1-benzylpiperazine.

Pharmacological Profile: A "Messy" Drug with Multiple Targets

Benzylpiperazine and its derivatives are often described as "messy" drugs due to their complex pharmacology, interacting with multiple neurotransmitter systems.[4] Their effects are primarily mediated through interactions with dopaminergic, serotonergic, and noradrenergic pathways.

Mechanism of Action

BZP's primary mechanism of action is the release of dopamine and norepinephrine, and to a lesser extent, serotonin.[3] It also inhibits the reuptake of these neurotransmitters, leading to increased synaptic concentrations. This profile results in stimulant effects qualitatively similar to those of amphetamine, although BZP is estimated to be about 10 to 20 times less potent.[1]

The co-administration of BZP with other piperazine derivatives, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), is a common practice in the recreational setting. TFMPP is a potent serotonin releasing agent and agonist at various serotonin receptor subtypes.[5] This combination is intended to mimic the effects of 3,4-methylenedioxymethamphetamine (MDMA), with BZP providing the stimulant component and TFMPP contributing to the empathogenic and hallucinogenic effects.[6][7]

Caption: Simplified mechanism of action of BZP and TFMPP.

Receptor Binding Affinities and Pharmacokinetics

The following table summarizes the available data on the receptor binding affinities and pharmacokinetic parameters of key benzylpiperazine derivatives.

| Compound | Target | Binding Affinity (Ki, nM) | Pharmacokinetic Parameter | Value |

| TFMPP | 5-HT1A | 288-1950[5] | BZP | |

| 5-HT1B | 30-132[5] | Elimination Half-life (t1/2) | 5.5 hours[2] | |

| 5-HT2A | 160-269[5] | Peak Plasma Concentration (Cmax) | 262 ng/mL (200 mg dose) | |

| 5-HT2C | 62[5] | Time to Peak Concentration (Tmax) | 75 minutes | |

| mCPP | 5-HT1C | High Affinity[8] | TFMPP | |

| 5-HT2A | Partial Agonist[9] | Elimination Half-life (t1/2) | ~24 hours (elimination complete)[10] | |

| 5-HT3 | 61.4 (IC50)[11] |

Note: Direct, comprehensive receptor binding data for BZP at all relevant monoamine targets is not consistently reported in a single source. Its effects are often characterized through functional assays (e.g., neurotransmitter release).

Structure-Activity Relationships (SAR)

The pharmacological profile of benzylpiperazine derivatives is highly dependent on the substitutions on both the benzyl and piperazine rings.

-

Substitutions on the Benzyl Ring: The nature and position of substituents on the benzyl ring significantly influence the compound's affinity and selectivity for various receptors and transporters. For instance, the addition of electron-withdrawing groups can modulate the interaction with the binding pockets of serotonin and dopamine receptors.[12]

-

Substitutions on the Piperazine Ring: Modifications to the piperazine ring can also alter the pharmacological properties. The presence of a second substituent on the piperazine nitrogen can lead to compounds with different activity profiles.

A deeper understanding of the SAR of this class of compounds is crucial for predicting the pharmacological effects of new analogues and for the development of novel therapeutic agents.

Toxicology and Adverse Effects: The Dark Side of the "Party Pill"

The widespread recreational use of benzylpiperazine derivatives has provided a significant amount of data on their toxicological profile and adverse effects in humans.

Acute Toxicity and Adverse Effects

Commonly reported adverse effects of BZP and its derivatives include:[2][10][13]

-

Psychological: Agitation, anxiety, confusion, insomnia, and in severe cases, acute psychosis.

-

Neurological: Dizziness, headache, tremor, and seizures. Seizures have been reported even at low doses and are a significant concern.[10][13]

-

Cardiovascular: Palpitations, increased heart rate, and hypertension.

-

Gastrointestinal: Nausea and vomiting.

-

Other: Mydriasis (dilated pupils), and urine retention.

Neurotoxicity

In vitro studies have begun to elucidate the mechanisms of BZP-induced neurotoxicity. BZP has been shown to induce oxidative stress, inhibit mitochondrial function, and promote apoptosis in neuronal cell lines.[14] Specifically, BZP can disrupt the mitochondrial membrane potential, decrease ATP production, and increase the generation of reactive oxygen species (ROS).[15] These effects are similar to those observed with other stimulants like amphetamines and MDMA.[15]

Clinical Case Reports and Fatalities

Numerous case reports have documented severe toxicity and fatalities associated with the use of benzylpiperazine derivatives. While fatalities from BZP alone are rare, the co-ingestion of BZP with other substances, particularly TFMPP and alcohol, significantly increases the risk of severe adverse events and death.[16][17][18] Postmortem toxicological analyses have confirmed the presence of BZP and TFMPP in fatal overdose cases.[16][17]

A prospective study in Christchurch, New Zealand, which was at the epicenter of the "party pill" phenomenon, documented numerous emergency department presentations related to BZP use, with a significant number of patients experiencing seizures.[13] This study also found that co-ingestion of ethanol increased the likelihood of confusion and agitation, although it appeared to reduce the incidence of seizures.[13]

Analytical Methodologies for Detection and Quantification

The rise in the use of benzylpiperazine derivatives necessitated the development of robust analytical methods for their detection in both seized materials and biological samples. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques employed.

GC-MS Analysis

GC-MS is a widely used and reliable method for the identification and quantification of BZP and its derivatives.

Sample Preparation (for biological matrices):

-

Liquid-Liquid Extraction (LLE): A common method for extracting BZP from plasma or urine. The sample is alkalinized (e.g., with a carbonate buffer to pH 10-11) and extracted with an organic solvent such as ethyl acetate.[19]

-

Derivatization: While not always necessary, derivatization of the secondary amine in the piperazine ring with reagents like trifluoroacetic anhydride (TFAA) can improve chromatographic peak shape and volatility.

GC-MS Parameters:

-

Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically used.

-

Injection: Splitless or split injection can be used depending on the concentration of the analyte.

-

Mass Spectrometry: Electron ionization (EI) is the standard ionization technique. The mass spectrum of BZP is characterized by a base peak at m/z 91 (the tropylium ion) and other significant fragments.[3]

LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and specificity and is particularly well-suited for the analysis of biological samples.

Sample Preparation:

-

Dilute-and-Shoot: For urine samples, a simple dilution may be sufficient for screening purposes.[20]

-

Solid-Phase Extraction (SPE): For more complex matrices or for lower detection limits, SPE can be used to clean up and concentrate the sample.

LC-MS/MS Parameters:

-

Chromatography: Reversed-phase chromatography is typically used with a C18 column.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

-

Mass Spectrometry: Multiple reaction monitoring (MRM) is used for quantification, providing high selectivity by monitoring specific precursor-to-product ion transitions.

Caption: General workflow for the analysis of benzylpiperazine derivatives.

Regulatory Status and Conclusion

The increasing evidence of the abuse potential and adverse health effects of benzylpiperazine and its derivatives led to regulatory action in numerous countries. In the United States, BZP was placed in Schedule I of the Controlled Substances Act in 2002.[1] Similarly, New Zealand, which had been a major market for these substances, banned their sale and possession in 2008.[2] The European Union also introduced controls on BZP in 2008.[3]

The history of benzylpiperazine derivatives serves as a critical lesson for the scientific and regulatory communities. It highlights how compounds initially developed for legitimate therapeutic purposes can be diverted and repurposed for recreational use, often with significant public health consequences. A thorough understanding of the synthesis, pharmacology, and toxicology of such compounds is essential for developing effective analytical methods for their detection and for informing evidence-based drug policy. This guide has aimed to provide a comprehensive technical resource to support these endeavors, offering a detailed account of the scientific journey of benzylpiperazine and its derivatives from their discovery to their eventual control.

References

-

An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. (URL: [Link])

-

Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. (URL: [Link])

-

Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. | Semantic Scholar. (URL: [Link])

-

Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. (URL: [Link])

-

Trifluoromethylphenylpiperazine - Wikipedia. (URL: [Link])

-

N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X) - DEA Diversion Control Division. (URL: [Link])

-

mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors. (URL: [Link])

-

Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. (URL: [Link])

-

The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. (URL: [Link])

-

Case of Fatal Benzylpiperazine (BZP) and Trifluoromethylphenylpiperazine (TFMPP) Toxicity | Office of Justice Programs. (URL: [Link])

-

A Case of Fatal Benzylpiperazine (BZP) and Trifluoromethylphenylpiperazine (TFMPP) Toxicity. (URL: [Link])

-

BZP/piperazines drug profile | The European Union Drugs Agency (EUDA). (URL: [Link])

-

Benzylpiperazine - Wikipedia. (URL: [Link])

-

Application of direct urine LC-MS-MS analysis for screening of novel substances in drug abusers. (URL: [Link])

-

m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts. (URL: [Link])

-

Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan | Request PDF. (URL: [Link])

-

An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs | Request PDF. (URL: [Link])

-

Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (URL: [Link])

-

(PDF) Toxicity from recreational use of 1-benzylpiperazine. (URL: [Link])

-

Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. (URL: [Link])

-

Toxicity from the recreational use of 1-benzylpiperazine. (URL: [Link])

-

Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. (URL: [Link])

-

Investigation of the First Deaths in the United Kingdom Involving the Detection and Quantitation of the Piperazines BZP and 3-TFMPP. (URL: [Link])

-

Chemical structure of N-benzylpiperazine (BZP). (URL: [Link])

-

Effects of benzylpiperazine derivatives on the neurotoxicity of 3,4-methylenedioxymethamphetamine in rat brain. (URL: [Link])

-

Evidence that mCPP may have behavioural effects mediated by central 5-HT1C receptors. (URL: [Link])

-

(PDF) Benzylpiperazine: A drug of abuse?. (URL: [Link])

-

Benzylpiperazine: "A messy drug". (URL: [Link])

-

Trifluoromethylphenylpiperazine. (URL: [Link])

-

Details for Piperazines. (URL: [Link])

-

Chronic benzylpiperazine (BZP) exposure produces behavioral sensitization and cross-sensitization to methamphetamine (MA). (URL: [Link])

-

The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse. (URL: [Link])

Sources

- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 2. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 3. BZP/piperazines drug profile | The European Union Drugs Agency (EUDA) [euda.europa.eu]

- 4. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 6. Trifluoromethylphenylpiperazine [bionity.com]

- 7. Details for Piperazines [unodc.org]

- 8. Evidence that mCPP may have behavioural effects mediated by central 5-HT1C receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Case of Fatal Benzylpiperazine (BZP) and Trifluoromethylphenylpiperazine (TFMPP) Toxicity | Office of Justice Programs [ojp.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. ovid.com [ovid.com]

- 19. Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. Application of direct urine LC-MS-MS analysis for screening of novel substances in drug abusers - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profiling of 1-(4-Benzylpiperazin-1-yl)-2-methoxyethanone in Organic Solvents: A Comprehensive Guide for API Formulation

Executive Summary

Understanding the solubility profile of 1-(4-benzylpiperazin-1-yl)-2-methoxyethanone (CAS: 725692-09-1) is a critical prerequisite for its successful isolation, purification, and formulation in drug development. As a functionalized piperazine derivative, this molecule exhibits a complex interplay of lipophilic and polar interactions. This whitepaper provides an in-depth mechanistic analysis of its solubility behavior in various organic solvents, grounded in structural causality, and outlines a self-validating experimental protocol for high-throughput thermodynamic solubility determination.

Physicochemical Profiling & Structural Causality

The solubility of an Active Pharmaceutical Ingredient (API) is fundamentally dictated by its cohesive energy density, which can be dissected using 1 [1]. For 1-(4-benzylpiperazin-1-yl)-2-methoxyethanone, the molecular architecture drives specific solvent interactions:

-

The Benzyl Group: This bulky, aromatic moiety imparts significant lipophilicity to the molecule. It heavily influences the dispersion force parameter (

), making the compound highly compatible with aromatic non-polar solvents (e.g., toluene) via -

The Piperazine Core: The tertiary amine at the N4 position provides a localized dipole (

) and acts as a weak hydrogen-bond acceptor. Furthermore, its basic nature (estimated pKa ~7.5–8.0) means that while it is unprotonated and lipophilic in neutral organic solvents, it can be readily ionized in acidic aqueous environments. -

The Methoxyethanone Moiety: The amide carbonyl and the ether oxygen act as potent hydrogen-bond acceptors (

). Crucially, the molecule lacks strong hydrogen-bond donors (no N-H or O-H groups). Therefore, it relies entirely on protic solvents (like alcohols) to fulfill its hydrogen-bonding network, leading to a high degree of solubility in hydrogen-bond donating solvents.

Logical relationship between structural moieties and solvent interactions.

Quantitative Solubility Data in Organic Solvents

Based on the structural causality outlined above, the thermodynamic solubility of 1-(4-benzylpiperazin-1-yl)-2-methoxyethanone can be categorized across standard solvent classes. The following table summarizes the expected solubility profiles at 25°C, providing the mechanistic rationale for each classification.

| Solvent Class | Solvent Example | Predicted Solubility | USP Descriptive Term | Causality & Interaction Mechanism |

| Polar Protic | Methanol | > 100 mg/mL | Freely Soluble | Solvent donates H-bonds to the API's methoxy and amide oxygen atoms, satisfying |

| Polar Aprotic | Dichloromethane | > 100 mg/mL | Freely Soluble | High polarizability of DCM perfectly matches the API's dipole moment ( |

| Polar Aprotic | Acetone | 30 - 100 mg/mL | Soluble | Favorable dipole-dipole interactions; excellent intermediate solvent for crystallization. |

| Aromatic | Toluene | 30 - 100 mg/mL | Soluble | Strong dispersion forces ( |

| Aliphatic | Heptane | < 1 mg/mL | Very Slightly Soluble | Complete mismatch in cohesive energy density; lacks dipole/H-bond capacity for the amide. |

| Aqueous | Water (pH 7.0) | < 1 mg/mL | Very Slightly Soluble | High lipophilicity of the benzyl group dominates; the basic amine remains unprotonated. |

Experimental Workflow: High-Throughput Thermodynamic Solubility Determination

To empirically validate the solubility profile, a rigorous, self-validating protocol must be employed. The following workflow is adapted from the2 [2], optimized for lipophilic pharmaceutical intermediates.

Step-by-Step Methodology

-

Solid Dispensing (Supersaturation Setup): Accurately weigh an excess amount of 1-(4-benzylpiperazin-1-yl)-2-methoxyethanone (e.g., 50 mg) into a 2 mL amber glass HPLC vial. The excess ensures that a solid phase remains present, which is mandatory for establishing a true thermodynamic equilibrium.

-

Solvent Addition: Add 1.0 mL of the target organic solvent. Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the calculated solubility.

-

Equilibration (Self-Validating Step): Place the vials in a thermoshaker set to

at 500 RPM. Causality Check: To prove thermodynamic equilibrium (rather than a transient kinetic state), prepare duplicate vials and sample them at two distinct time points: 24 hours and 48 hours. Equilibrium is validated only if the concentration difference between the two time points is -

Phase Separation: Centrifuge the vials at 10,000 RPM for 15 minutes at 25°C. Causality Check: Centrifugation is strictly preferred over syringe filtration. Lipophilic APIs often adsorb onto standard syringe filters (e.g., PTFE or Nylon), leading to false-low solubility readings.

-

Quantification: Carefully aspirate the supernatant, dilute it appropriately with the mobile phase, and analyze via HPLC-UV against a validated calibration curve.

Shake-flask experimental workflow for thermodynamic solubility validation.

Solvent Selection for API Crystallization and Purification

The ultimate goal of solubility profiling is the rational design of crystallization processes. For 1-(4-benzylpiperazin-1-yl)-2-methoxyethanone, an ideal solvent/anti-solvent pair must exploit the molecule's specific HSP disparities.

-

Dissolution (Good Solvents): Ethyl acetate or acetone are highly recommended. They possess sufficient polarity to dissolve the API entirely at elevated temperatures (e.g., 50°C) while maintaining a favorable safety profile.

-

Precipitation (Anti-Solvents): Heptane is the optimal anti-solvent. Because the API's methoxyethanone moiety requires dipole or H-bond interactions to remain solvated, the introduction of non-polar heptane rapidly disrupts the solvation shell, driving supersaturation and subsequent crystallization.

-

Regulatory Compliance: When selecting solvents for the final API step, formulators must adhere to the3 [3]. Class 3 solvents (e.g., Ethanol, Ethyl Acetate, Acetone, Heptane) should be prioritized over Class 2 solvents (e.g., Dichloromethane, Toluene) to minimize toxicity risks and simplify residual solvent testing requirements during final release.

References

- Hansen, C.M.Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- OECD.Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals.

- Food and Drug Administration (FDA).Q3C(R8) Impurities: Guidance for Residual Solvents. ICH Quality Guidelines.

Sources

theoretical and computational studies of 1-(4-benzylpiperazin-1-yl)-2-methoxyethanone

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 1-(4-benzylpiperazin-1-yl)-2-methoxyethanone

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of clinically approved drugs due to its favorable physicochemical properties and ability to engage with a wide range of biological targets. This guide presents a comprehensive theoretical and computational framework for the characterization of 1-(4-benzylpiperazin-1-yl)-2-methoxyethanone, a compound of interest for its potential pharmacological applications. While extensive research exists for analogous structures, this molecule remains largely unexplored. Herein, we outline a systematic in silico approach, beginning with fundamental quantum mechanical analysis to elucidate its electronic and structural properties, and extending to molecular docking and dynamics simulations to probe its potential interactions with therapeutically relevant proteins. This document serves as a roadmap for researchers and drug development professionals, providing not only the methodologies but also the scientific rationale for a thorough computational investigation of this promising molecule.

Introduction: The Rationale for a Computational Deep Dive

The benzylpiperazine moiety is a privileged scaffold in drug discovery, known to interact with various receptors and enzymes in the central nervous system and beyond.[1] Molecules incorporating this functional group have shown a wide array of biological activities, including but not limited to, antagonism of chemokine receptors and modulation of sigma receptors.[1][2] The title compound, 1-(4-benzylpiperazin-1-yl)-2-methoxyethanone, combines this well-established pharmacophore with a methoxyethanone group, introducing unique electronic and steric features that warrant a detailed investigation.

Given the absence of empirical data for this specific molecule, a computational approach is the most efficient and insightful starting point. Theoretical and computational studies allow for a cost-effective exploration of a molecule's intrinsic properties and its potential behavior in a biological context, thereby guiding future experimental work. This guide will detail a multi-faceted computational workflow designed to build a comprehensive profile of 1-(4-benzylpiperazin-1-yl)-2-methoxyethanone.

Molecular Properties and Quantum Mechanical Analysis

A foundational understanding of a molecule's electronic structure is paramount. Density Functional Theory (DFT) is a robust method for this purpose, providing a good balance between computational cost and accuracy for organic molecules of this size.

Physicochemical Properties

A summary of the basic molecular properties of 1-(4-benzylpiperazin-1-yl)-2-methoxyethanone is presented below.

| Property | Value | Source |

| IUPAC Name | 1-(4-benzylpiperazin-1-yl)-2-methoxyethanone | - |

| CAS Number | 725692-09-1 | [3] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [3] |

| Molecular Weight | 248.32 g/mol | [3] |

| Topological Polar Surface Area (TPSA) | 32.78 Ų | [3] |

| logP (octanol-water partition coefficient) | 0.9772 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 4 | [3] |

Computational Workflow: Geometry Optimization and Electronic Structure

The following workflow outlines the steps for a comprehensive DFT analysis.

Caption: A typical workflow for DFT calculations.

Experimental Protocol: DFT Calculations

-

Initial Structure Generation: A 3D structure of 1-(4-benzylpiperazin-1-yl)-2-methoxyethanone will be generated using a molecular builder such as Avogadro or GaussView.

-

Geometry Optimization: The initial structure will be optimized using a DFT method, for instance, the B3LYP functional with the 6-31G(d) basis set, in a quantum chemistry software package like Gaussian or ORCA. This process finds the lowest energy conformation of the molecule.

-

Frequency Calculation: A frequency calculation will be performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure is a true energy minimum. This calculation also provides thermodynamic properties like enthalpy and Gibbs free energy.

-

Molecular Orbital Analysis: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) will be visualized and their energies calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Exploring Potential Biological Interactions: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a crucial step in identifying potential biological targets.

Target Selection Rationale

Based on the activities of similar benzylpiperazine-containing compounds, potential targets for 1-(4-benzylpiperazin-1-yl)-2-methoxyethanone could include:

-

Sigma-1 Receptor (S1R): A target for many piperazine-based compounds with applications in neurological disorders.[1]

-

C-C Chemokine Receptor Type 1 (CCR1): An important drug target in inflammatory diseases.[2]

-

Poly (ADP-Ribose) Polymerase (PARP): A target for cancer therapy.[4][5][6][7]

Molecular Docking Workflow

Caption: A generalized workflow for molecular docking studies.

Experimental Protocol: Molecular Docking

-

Ligand Preparation: The DFT-optimized structure of 1-(4-benzylpiperazin-1-yl)-2-methoxyethanone will be used.

-

Receptor Preparation: A crystal structure of the target protein (e.g., S1R, CCR1, or PARP) will be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and hydrogen atoms will be added.

-

Grid Generation: A grid box will be defined around the active site of the receptor.

-

Docking: A docking program like AutoDock Vina will be used to predict the binding mode and affinity of the ligand to the receptor.

-

Analysis: The resulting docking poses will be analyzed based on their predicted binding energies and the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor's amino acid residues.

Simulating Dynamic Behavior: Molecular Dynamics

While docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations can reveal the dynamic behavior of the complex over time, providing a more realistic representation of the biological system.

Rationale for MD Simulations

MD simulations are essential for:

-

Assessing the stability of the docked pose.

-

Observing conformational changes in the ligand and receptor upon binding.

-

Calculating binding free energies with higher accuracy.

Molecular Dynamics Workflow

Caption: A standard workflow for molecular dynamics simulations.

Experimental Protocol: Molecular Dynamics

-

System Preparation: The best-docked complex will be placed in a periodic box of water molecules. Ions will be added to neutralize the system.

-

Minimization and Equilibration: The system will be energy-minimized to remove steric clashes. This will be followed by a two-step equilibration process: first in an NVT (constant number of particles, volume, and temperature) ensemble, and then in an NPT (constant number of particles, pressure, and temperature) ensemble.

-

Production Run: A long production MD simulation (e.g., 100 ns) will be performed.

-

Trajectory Analysis: The trajectory will be analyzed to calculate the root-mean-square deviation (RMSD) of the protein and ligand to assess stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions.

-

Binding Free Energy Calculation: Methods like MM-PBSA or MM-GBSA will be used to calculate the binding free energy of the ligand to the receptor.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico strategy for the characterization of 1-(4-benzylpiperazin-1-yl)-2-methoxyethanone. By systematically applying a suite of computational tools, from quantum mechanics to molecular dynamics, a wealth of information can be generated regarding its structural, electronic, and potential biological properties. The insights gained from these theoretical studies will be invaluable for guiding the synthesis and experimental evaluation of this compound and its analogs, ultimately accelerating the drug discovery process. The proposed workflow represents a robust and scientifically rigorous approach to modern computational drug design.

References

-

1-(4-Benzylpiperazin-1-yl)-2-(4-(7-(4-methoxybenzoyl)cyclopenta[d][3][8]oxazin-4-yl)phenoxy)ethanone - PubChem . National Center for Biotechnology Information. [Link]

-

1-(4-benzoylpiperazin-1-yl)-2-[4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethane-1,2-dione; thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S) - PubChem . National Center for Biotechnology Information. [Link]

-

Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC - NIH . National Center for Biotechnology Information. [Link]

-

Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PubMed . National Center for Biotechnology Information. [Link]

-

Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - MDPI . MDPI. [Link]

-

1-(4-Benzylpiperazin-1-yl)-2-methylpropan-2-ol | C15H24N2O | CID - PubChem . National Center for Biotechnology Information. [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC . National Center for Biotechnology Information. [Link]

-

Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - ResearchGate . ResearchGate. [Link]

-

(4-Benzylpiperazin-1-yl)(2,4-dimethoxyphenyl)methanone | C20H24N2O3 | CID 873050 . National Center for Biotechnology Information. [Link]

-

2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one - Preprints.org . Preprints.org. [Link]

-

2-(4-benzyl-1-piperazinyl)-3-{(z)-[3-(2-methoxyethyl) - PubChemLite . National Center for Biotechnology Information. [Link]

-

In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach - PubMed . National Center for Biotechnology Information. [Link]

- WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases - Google Patents.

-

In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ - Pharmacophore . Pharmacophore. [Link]1-yl-phenyl-quinazolin-34h-yl-benzamide-derivativ)

Sources

- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-(4-Benzylpiperazin-1-yl)-2-(4-(7-(4-methoxybenzoyl)cyclopenta[d][1,2]oxazin-4-yl)phenoxy)ethanone | C34H31N3O5 | CID 44407008 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Piperazine Paradigm: A Comprehensive Technical Guide to Substituted Piperazines in Modern Drug Discovery

Executive Summary